N,N-Dimethylcolchiceinamide
Description
N,N-Dimethylcolchiceinamide (DMCA) is a derivative of colchicine, a naturally occurring alkaloid with a tropolone ring system. DMCA is characterized by the substitution of two methyl groups on the nitrogen atom of the colchiceinamide scaffold. This modification alters its physicochemical properties, such as lipophilicity and metabolic stability, compared to parent compounds like colchicine and colchiceinamide. DMCA and its metabolites (e.g., N-methylcolchiceinamide and colchiceinamide) have been studied for their pharmacokinetic behavior using high-performance liquid chromatography (HPLC) in microbial cultures .
Properties
CAS No. |
2731-13-7 |
|---|---|
Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[10-(dimethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C23H28N2O5/c1-13(26)24-17-9-7-14-11-20(28-4)22(29-5)23(30-6)21(14)15-8-10-18(25(2)3)19(27)12-16(15)17/h8,10-12,17H,7,9H2,1-6H3,(H,24,26) |
InChI Key |
JZTVSGGQBKGAKT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N(C)C)OC)OC)OC |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N(C)C)OC)OC)OC |
Other CAS No. |
2731-13-7 |
Synonyms |
N,N-dimethylcolchiceinamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares DMCA with key colchicine derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| N,N-Dimethylcolchiceinamide | C₂₂H₂₈N₂O₆ (estimated) | ~416.5 | N,N-dimethylated amine; tropolone ring |
| Colchicine | C₂₂H₂₅NO₆ | 399.43 | Acetamide group; trimethoxy phenyl ring |
| N-Deacetylcolchicine | C₂₀H₂₃NO₅ | 369.41 | Deacetylated at C7; retains methoxy groups |
| N-Methylcolchiceinamide | C₂₁H₂₆N₂O₆ | ~402.4 | Single N-methyl substitution |
| 10-N-Methylaminocolchicine | C₂₂H₂₆N₂O₆ | ~414.4 | Methylamino substitution at C10 |
Notes:
Key Observations :
- DMCA’s dimethylation may reduce renal clearance compared to colchiceinamide, as seen in analogs with increased lipophilicity .
- Structural modifications (e.g., methylation, deacetylation) correlate with altered target affinity and toxicity profiles. For example, N-deacetylcolchicine shows reduced tubulin binding compared to colchicine .
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